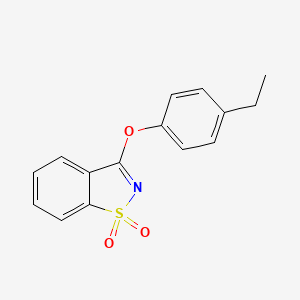

3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar benzisothiazole derivatives often involves multi-step chemical reactions, including cyclization, substitution, and oxidation processes. For instance, the synthesis of triazole-thione derivatives, which are structurally related, utilizes quantum chemical calculations and spectral techniques to characterize the final products, suggesting that similar methods could be applied to synthesize and analyze 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide derivatives (Koparır et al., 2013).

Molecular Structure Analysis

Molecular geometry, vibrational frequencies, and chemical shift values are crucial for understanding the structure of such compounds. Density Functional Theory (DFT) calculations, including B3LYP with 6-31G(d) basis set, are often employed to predict these properties, which are then compared with experimental data to ensure accuracy. This approach helps in comprehending the conformational flexibility and the solvent media's impact on the compound's energetic behavior (Koparır et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide might include its participation as a reactant or intermediary in synthesizing more complex molecules. The reactivity can be influenced by the presence of the benzisothiazole dioxide moiety, which could undergo various chemical transformations, including nucleophilic substitution or coupling reactions. For related compounds, DFT calculations and experimental studies are used to explore their reactivity and potential in catalytic processes (Saleem et al., 2013).

科学的研究の応用

Antioxidant Capacity and Reaction Pathways

Ilyasov et al. (2020) discuss the antioxidant capacity of compounds related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide, focusing on the ABTS•+ radical cation-based assays. These assays are pivotal for understanding the antioxidant capabilities of various compounds, including those related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide, highlighting the importance of elucidating reaction pathways to better understand their antioxidant potential (Ilyasov et al., 2020).

Role in Organic Pollutant Treatment

The treatment of organic pollutants is a significant application area for compounds like 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide. Husain and Husain (2007) review the use of redox mediators in enhancing the degradation of recalcitrant compounds by oxidoreductive enzymes. This research underscores the potential of using compounds related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide as redox mediators to improve the efficiency of bioremediation processes (Husain & Husain, 2007).

Synthesis and Application in Material Science

Özil and Menteşe (2020) explore the microwave-assisted synthesis of benzoxazoles derivatives, highlighting the importance of such techniques in enhancing research productivity and diversification in chemistry. This synthesis method can be applied to the production of compounds related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide, facilitating their application in material science and other fields (Özil & Menteşe, 2020).

Environmental Impact and Ecological Risks

Understanding the environmental impact and ecological risks of chemicals is crucial. Kim and Choi (2014) review the occurrences, toxicities, and ecological risks of benzophenone-3, a compound with similarities to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide. This research emphasizes the need for comprehensive environmental monitoring and risk assessment for such compounds, contributing to safer environmental practices and policies (Kim & Choi, 2014).

特性

IUPAC Name |

3-(4-ethylphenoxy)-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-2-11-7-9-12(10-8-11)19-15-13-5-3-4-6-14(13)20(17,18)16-15/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZYXAUEVAJZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethylphenoxy)-1,2-benzothiazole 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)

![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

![2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide](/img/structure/B5570199.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)

![N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)